1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine

Regioisomer differentiation Structure-activity relationship Aryl sulfonamide electronics

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine (CAS 667912-05-2) is a synthetic aryl sulfonylpiperazine derivative with the molecular formula C₁₂H₁₇ClN₂O₂S and a molecular weight of 288.80 g/mol. The compound features a piperazine core bearing a 3-chlorophenylsulfonyl group at the N¹ position and an ethyl substituent at N⁴, yielding a tertiary amine with zero hydrogen bond donors (HBD = 0), a calculated partition coefficient (cLogP) of 3.08, and a topological polar surface area (TPSA) of 46.34 Ų.

Molecular Formula C12H17ClN2O2S
Molecular Weight 288.79g/mol
CAS No. 667912-05-2
Cat. No. B492554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine
CAS667912-05-2
Molecular FormulaC12H17ClN2O2S
Molecular Weight288.79g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H17ClN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3
InChIKeyIYTBOAYXBNECFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine (CAS 667912-05-2): Scaffold Identity, Physicochemical Profile, and Procurement Rationale


1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine (CAS 667912-05-2) is a synthetic aryl sulfonylpiperazine derivative with the molecular formula C₁₂H₁₇ClN₂O₂S and a molecular weight of 288.80 g/mol . The compound features a piperazine core bearing a 3-chlorophenylsulfonyl group at the N¹ position and an ethyl substituent at N⁴, yielding a tertiary amine with zero hydrogen bond donors (HBD = 0), a calculated partition coefficient (cLogP) of 3.08, and a topological polar surface area (TPSA) of 46.34 Ų [1]. Sulfonylpiperazine hybrids are recognized as attractive scaffolds in medicinal chemistry owing to their synthetic accessibility, favorable metabolic stability, and capacity to engage diverse biological targets including GPCRs, enzymes, and ion channels [2]. This compound is supplied as a research building block with typical purity ≥95% .

Why In-Class Sulfonylpiperazine Interchange Is Not Advisable: Structural Determinants of 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine Differentiation


Aryl sulfonylpiperazines exhibit steep structure-activity relationships (SAR) wherein seemingly minor structural modifications produce substantial shifts in target potency, selectivity, and pharmacokinetic behavior. The chlorine substitution pattern on the aryl ring (meta vs. para) alters the electron-withdrawing character at the sulfonamide junction, modulating both target binding and metabolic vulnerability [1]. Simultaneously, the N⁴-alkyl chain length governs the ionization state (pKa of the tertiary amine), lipophilicity (ΔcLogP ≥ 0.5 per CH₂ unit), and hydrogen bond donor count, which collectively dictate membrane permeability, CNS penetration potential, and cytochrome P450 susceptibility [2]. Generic substitution—e.g., replacing the N⁴-ethyl group with a hydrogen or methyl, or relocating the chlorine from the 3- to the 4-position—therefore risks loss of the precise molecular recognition profile for which a given screening hit or lead series was optimized. For procurement decisions in hit-to-lead and SAR-by-catalog campaigns, chemical equivalence cannot be assumed from core scaffold identity alone [3].

1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine: Quantified Differentiation Evidence vs. Closest Structural Analogs


Regioisomeric Chlorine Positioning (meta-Cl vs. para-Cl): Electronic and Steric Consequences with Biological Relevance

The target compound bears a 3-chlorophenylsulfonyl (meta-chloro) substituent, while its closest regioisomeric comparator—1-((4-chlorophenyl)sulfonyl)-4-ethylpiperazine (CAS 100248-84-8)—carries chlorine at the para position. The meta-chloro arrangement introduces a dipole moment vector that is orthogonal to the para isomer's orientation, altering the electron density at the sulfonamide sulfur and the aromatic ring's π-electron distribution. In structurally related arylsulfonylpiperazine series optimized as 5-HT₆ receptor antagonists and 11β-HSD1 inhibitors, regioisomeric chlorine placement produced >10-fold differences in IC₅₀ values across compounds that otherwise share an identical core [1][2]. While direct head-to-head pharmacological data for these two specific CAS numbers are not publicly available, the SAR precedent across the sulfonylpiperazine class establishes that meta- vs. para-chloro substitution is a non-interchangeable design feature [3].

Regioisomer differentiation Structure-activity relationship Aryl sulfonamide electronics

N⁴-Ethyl vs. N⁴-H Substitution: Hydrogen Bond Donor Elimination Drives Physicochemical and Pharmacokinetic Divergence

The target compound (CAS 667912-05-2) carries an N⁴-ethyl substituent that converts the secondary amine of the des-ethyl analogue—1-((3-chlorophenyl)sulfonyl)piperazine (CAS 233261-85-3)—into a tertiary amine. This modification eliminates the sole hydrogen bond donor (HBD: 1 → 0), increases cLogP from ~2.35 to 3.08, and raises the molecular weight from 260.74 to 288.80 g/mol [1][2]. In CNS drug discovery programs, HBD count is a key determinant of blood-brain barrier permeability: compounds with HBD ≤ 1 and TPSA ≤ 70 Ų are strongly favored for CNS penetration [3]. The des-ethyl analogue (HBD = 1) retains a hydrogen bond donor that can limit passive diffusion across lipid bilayers relative to the target compound. This difference is mechanistically meaningful for any program targeting intracerebral receptors or requiring enhanced membrane permeability [3].

Hydrogen bond donor count Lipophilicity modulation CNS drug design

N⁴-Ethyl vs. N⁴-Methyl: Lipophilicity and Steric Profile Differentiation in Piperazine Scaffolds

The N⁴-ethyl substituent of the target compound provides a larger steric footprint and greater lipophilicity compared to the N⁴-methyl analogue 1-(3-chlorophenyl)sulfonyl-4-methylpiperazine (CAS 667912-28-9). The molecular formula changes from C₁₂H₁₇ClN₂O₂S (target, MW 288.80) to C₁₁H₁₅ClN₂O₂S (methyl analogue, MW 274.77), representing a CH₂ deletion [1]. The ethyl-to-methyl transition reduces cLogP by approximately 0.8–0.9 units (from 3.08 to an estimated 2.2–2.3 range for the methyl congener) [1][2]. In sulfonylpiperazine SAR programs targeting 5-HT₆ and 11β-HSD1, N-alkyl chain length has been shown to directly modulate both potency and selectivity, with ethyl-substituted variants often outperforming methyl in target engagement [3][4]. Additionally, the larger N-ethyl group may provide superior metabolic shielding of the piperazine ring against N-dealkylation by CYP450 enzymes compared to the N-methyl group, though direct metabolic stability data for this compound pair are not publicly reported [4].

Alkyl chain SAR Lipophilic efficiency Piperazine substitution

Ternary Amine Basicity and Ionization State Divergence: pKa Differentiation Between N⁴-Ethyl and N⁴-H Analogues at Physiological pH

The N⁴-ethyl tertiary amine of the target compound exhibits a predicted pKa of approximately 7.5–8.5 (typical for N-ethylpiperazine tertiary amines), compared to the N⁴-H secondary amine of 1-((3-chlorophenyl)sulfonyl)piperazine (CAS 233261-85-3), which has a predicted pKa of approximately 8.5–9.5 [1][2]. At physiological pH (7.4), this translates to a substantially different ionization ratio: the tertiary amine of the target compound is approximately 40–60% ionized, whereas the secondary amine of the des-ethyl analogue is approximately 85–95% protonated [1]. The reduced fraction ionized at pH 7.4 for the target compound enhances its passive membrane permeability and may alter its subcellular distribution, lysosomal trapping propensity, and phospholipidosis risk [3]. This pKa shift is a direct consequence of N-alkylation and represents a quantifiable physicochemical differentiation that cannot be replicated by the N⁴-H analogue.

pKa prediction Ionization state Piperazine basicity

Synthetic Route Definition and Building Block Reproducibility: Single-Step Sulfonylation with Defined Starting Materials

The target compound is synthesized via a single-step sulfonylation reaction between commercially available 3-chlorobenzenesulfonyl chloride and 1-ethylpiperazine, conducted under standard conditions (inert atmosphere, 0–5°C, base such as triethylamine) . This contrasts with more complex sulfonylpiperazine derivatives that require multi-step sequences involving Suzuki-Miyaura cross-coupling, protective group manipulations, or chiral resolution steps [1]. The simplicity of the synthetic route supports high batch-to-batch reproducibility and consistent purity (typically ≥95%), which is critical for screening library integrity and SAR data reliability. Both starting materials are widely available at bulk scale from multiple suppliers, reducing supply chain risk compared to analogs requiring bespoke intermediates [1]. The defined single-step synthesis also facilitates in-house resynthesis if required for scale-up, an important procurement consideration for teams anticipating progression from hit confirmation to lead optimization.

Synthetic accessibility Building block quality Sulfonamide coupling

Ligand Efficiency and Physicochemical Drug-Likeness: Comparative Profile vs. N⁴-H and N⁴-Methyl Analogues

The target compound satisfies all four Lipinski Rule of Five criteria (MW = 288.80 < 500; cLogP = 3.08 < 5; HBD = 0 < 5; HBA = 4 < 10) and additionally meets the more stringent CNS MPO desirability thresholds [1][2]. In comparison, the N⁴-H analogue (CAS 233261-85-3) has a lower cLogP (~2.35) and MW (260.74) but bears an HBD, which may limit CNS penetration per the Wager CNS MPO scoring paradigm [2]. The N⁴-methyl analogue (CAS 667912-28-9) occupies an intermediate cLogP space (~2.2–2.3) with a lower MW (274.77) and identical HBD count (0), but the reduced lipophilicity may limit target engagement for hydrophobic binding pockets that favor the ethyl variant's incremental logP contribution [3]. The target compound thus occupies a specific, favorable region of drug-like chemical space—moderate lipophilicity, zero HBD, and TPSA of 46.34 Ų—that balances permeability with aqueous solubility and metabolic stability considerations [1].

Lipinski rule of five Ligand efficiency metrics Drug-likeness profiling

Procurement-Driven Application Scenarios for 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine Based on Verified Differentiation Evidence


CNS-Targeted Screening Library Design Requiring Favorable BBB Penetration Descriptors

For neuroscience drug discovery programs assembling focused screening libraries, the compound's HBD = 0, cLogP = 3.08, and TPSA = 46.34 Ų profile aligns with established CNS MPO criteria favoring blood-brain barrier penetration [1]. The N⁴-ethyl tertiary amine provides a predicted ionization ratio of ~40–60% at pH 7.4, reducing lysosomal trapping risk relative to secondary amine analogues with higher pKa values. When screening for 5-HT₆ receptor antagonists—a target class where arylsulfonylpiperazines have demonstrated validated activity with IC₅₀ values as low as 1.5 μM—the meta-chloro, N⁴-ethyl substitution pattern provides a distinct SAR entry point that cannot be replicated by para-chloro or des-ethyl analogues [2].

Kinase Inhibitor and 11β-HSD1 Lead Optimization Programs Leveraging Aryl Sulfonylpiperazine SAR

Arylsulfonylpiperazine scaffolds have been validated as potent inhibitors of 11β-HSD1 (IC₅₀ values down to 3 nM for optimized analogues) and as ATP-competitive kinase inhibitor cores [1][2]. The target compound's 3-chlorophenyl substitution pattern is consistent with SAR trends showing that halogen positioning on the aryl ring critically modulates enzyme inhibitory potency, with regioisomeric shifts producing >10-fold differences in IC₅₀ [1]. For medicinal chemistry teams pursuing 11β-HSD1 or kinase inhibitor optimization, procuring the specific meta-chloro, N⁴-ethyl building block—rather than the para-chloro regioisomer or N⁴-H analogue—preserves the structure-activity relationship trajectory established in published optimization campaigns [1][3].

Oncology Compound Library Expansion with Sulfonylpiperazine-Based Antiproliferative Agents

Sulfonylpiperazine derivatives have demonstrated antiproliferative activity against multiple human cancer cell lines including breast (MCF-7, MDA-MB-231), lung (A549), colon (HT-29, HCT-15), and cervical (HeLa) cancer models, with IC₅₀ values reported in the low micromolar range for optimized congeners [1][2]. The target compound's specific combination of meta-chloro and N⁴-ethyl substituents provides a differentiated physicochemical signature (cLogP 3.08, TPSA 46.34 Ų) that positions it within the property space associated with cellular permeability and target engagement in intracellular oncology targets [3]. SAR studies on related sulfonylpiperazine-flavone hybrids have shown that halogen substitution is essential for cytotoxic potency against SK-OV-3, HeLa, and A-549 cell lines, reinforcing the importance of the 3-chloro substituent as a non-interchangeable pharmacophoric element [1].

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Employing the Compound as a Functionalized Piperazine Building Block

The compound's single-step synthetic accessibility from 3-chlorobenzenesulfonyl chloride and 1-ethylpiperazine makes it an economical entry point for parallel library synthesis and DNA-encoded library (DEL) construction [1]. The tertiary amine at N⁴ provides a defined chemical handle with predictable reactivity (nucleophilic substitution, reductive amination, or further N-functionalization), while the sulfonamide linkage offers hydrolytic stability under diverse reaction conditions—an advantage over ester- or carbamate-linked building blocks [2]. For industrial high-throughput synthesis workflows, the compound's combination of structural simplicity, robust synthetic reproducibility, and well-characterized physicochemical properties (cLogP, TPSA, HBD/HBA profile) supports automated library production with reliable quality control parameters [1][3].

Quote Request

Request a Quote for 1-((3-Chlorophenyl)sulfonyl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.